Glutamic Acid Hydrochloride is the hydrochloride salt of the non-essential amino acid L-glutamic acid. This form is a white, crystalline powder prized in laboratory and industrial settings for its significantly enhanced aqueous solubility and inherently acidic nature compared to its parent compound, L-glutamic acid. These properties make it a preferred choice for applications requiring high concentrations of glutamate in solution, precise pH control for formulations, or as a readily handled precursor in chemical synthesis.
Direct substitution of Glutamic Acid Hydrochloride with L-glutamic acid (the free acid) or its sodium salt (MSG) is often unfeasible due to critical differences in physicochemical properties. L-glutamic acid exhibits very low solubility in water at room temperature, making it difficult to prepare concentrated stock solutions without significant pH adjustment or heating. Conversely, while monosodium glutamate (MSG) is highly soluble, it produces a near-neutral solution, failing to provide the acidic environment required for many pH-sensitive reactions, formulations, or as a gastric acidifier. The hydrochloride form uniquely delivers both high aqueous solubility and a strongly acidic pH, making it non-interchangeable where both attributes are required for processability and application performance.
Glutamic Acid Hydrochloride demonstrates vastly superior solubility in water compared to its free acid form, L-Glutamic Acid. At room temperature (25 °C), the solubility of L-Glutamic Acid is approximately 8.6 g/L (0.86 g/100 mL). In contrast, various sources report the solubility of Glutamic Acid Hydrochloride to be around 500 g/L (50 g/100 mL), representing an increase of over 58-fold. This significant difference is a primary procurement driver for applications requiring high-concentration aqueous solutions without resorting to extreme pH adjustments or heating.
| Evidence Dimension | Aqueous Solubility at ~25 °C |
| Target Compound Data | ~500 g/L (50 g/100 mL) |
| Comparator Or Baseline | L-Glutamic Acid: 8.64 g/L |
| Quantified Difference | >58x higher solubility |
| Conditions | Water at approximately room temperature (22-25 °C). |
This enables the rapid preparation of highly concentrated, stable stock solutions, saving time and improving workflow efficiency in both research and industrial settings.
As the salt of a weak base (amino group, pKa ≈ 9.5) and a strong acid (HCl), Glutamic Acid Hydrochloride solutions are inherently and strongly acidic. In contrast, L-Glutamic Acid forms a zwitterionic solid and its saturated solution has a pH around 3.2, but its low solubility limits its buffering capacity. Monosodium Glutamate (MSG) is the salt of a strong base (NaOH) and a weak acid (glutamic acid's carboxyl groups), yielding a near-neutral pH in solution, typically between 6 and 8. The hydrochloride salt is therefore the logical choice when a soluble source of glutamate is required to maintain a low-pH environment, such as in the acidification of food products or controlling reactive crystallizations.
| Evidence Dimension | Aqueous Solution pH |
| Target Compound Data | Strongly acidic |
| Comparator Or Baseline | L-Glutamic Acid (saturated solution): ~3.2; Monosodium Glutamate: ~6-8 |
| Quantified Difference | Provides a distinct, low-pH environment unattainable with MSG and offers higher buffering capacity at low pH than the poorly soluble free acid. |
| Conditions | Aqueous solution. |
This compound provides reliable, built-in acidity, eliminating the need for additional strong acids and simplifying the formulation of acidic buffers, media, or food products.
In synthetic chemistry, particularly peptide synthesis, starting materials must be readily soluble and reactive. The zwitterionic nature of free L-Glutamic Acid leads to poor solubility in many organic solvents and can complicate reactions. While modern solid-phase peptide synthesis (SPPS) typically employs side-chain protected derivatives like Fmoc-Glu(OtBu)-OH for efficiency, Glutamic Acid Hydrochloride can serve as a useful, cost-effective precursor for solution-phase synthesis or for the preparation of other specialized derivatives. Its hydrochloride form ensures the α-amino group is protonated, preventing self-reaction and improving solubility and handling in polar protic solvents, thereby providing a more processable starting material than the free acid for certain synthetic routes.
| Evidence Dimension | Processability as a Synthetic Precursor |
| Target Compound Data | Soluble, protonated amino group, easy to handle in polar solvents. |
| Comparator Or Baseline | L-Glutamic Acid (free acid): Poorly soluble in many organic solvents, zwitterionic form can complicate reactions. |
| Quantified Difference | Qualitative improvement in handling, solubility, and reaction compatibility for specific synthetic applications. |
| Conditions | Solution-phase organic synthesis, preparation of glutamic acid derivatives. |
For specific synthetic applications not requiring complex protecting groups, it offers a more soluble and easily handled starting material than L-glutamic acid, potentially simplifying process development.
The compound's exceptional water solubility allows for the creation of concentrated stock solutions for cell culture media, such as MEM non-essential amino acids solution, where maintaining a specific pH is critical. Unlike L-glutamic acid, which requires significant pH adjustment to dissolve, the hydrochloride form dissolves readily to create an acidic stock, simplifying media preparation workflows.
In the food industry, Glutamic Acid Hydrochloride serves as a dual-function additive. It acts as a flavoring agent and an acidulant, providing a savory taste while also lowering the pH of the final product. This makes it a preferred choice over substituting with separate acid and flavor components like citric acid and MSG, streamlining the formulation process.
A key application is its use as a gastric acidifier. In the stomach, it releases hydrochloric acid, effectively lowering gastric pH. This is a function that cannot be replicated by the free acid or other salts like MSG, making Glutamic Acid Hydrochloride the specific choice for therapeutic products designed to treat conditions of low stomach acid (achlorhydria or hypochlorhydria).
Corrosive